molecular formula C16H17N5O4S B2508585 4-methoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide CAS No. 921123-79-7

4-methoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide

Cat. No.: B2508585
CAS No.: 921123-79-7
M. Wt: 375.4
InChI Key: ILUSSKHEBJEBFO-UHFFFAOYSA-N
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Description

4-Methoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide core linked via a methylene group to a 1-(4-methoxyphenyl)-1H-tetrazole moiety. The compound’s structure combines a sulfonamide group, known for its pharmacological relevance (e.g., enzyme inhibition), with a tetrazole ring, which enhances metabolic stability and bioavailability . The 4-methoxy substituents on both aromatic rings likely influence electronic properties, solubility, and intermolecular interactions.

Properties

IUPAC Name

4-methoxy-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O4S/c1-24-13-5-3-12(4-6-13)21-16(18-19-20-21)11-17-26(22,23)15-9-7-14(25-2)8-10-15/h3-10,17H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUSSKHEBJEBFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tetrazole Ring Formation

The 1-(4-methoxyphenyl)-1H-tetrazole-5-methanamine intermediate is synthesized via a [3+2] cycloaddition reaction between 4-methoxyphenylacetonitrile and sodium azide. Catalyzed by zinc bromide under reflux in dimethylformamide (DMF), this step achieves cyclization with an average yield of 78–85%.

Reaction Conditions:

Reactant Catalyst Solvent Temperature (°C) Time (h) Yield (%)
4-Methoxyphenylacetonitrile ZnBr₂ DMF 120 24 82

The reaction proceeds via nucleophilic azide attack on the nitrile carbon, followed by cyclization to form the tetrazole ring. The electron-donating methoxy group enhances nitrile reactivity, reducing side product formation.

Sulfonamide Coupling

The target compound is synthesized by reacting 1-(4-methoxyphenyl)-1H-tetrazole-5-methanamine with 4-methoxybenzenesulfonyl chloride under Schotten-Baumann conditions. Triethylamine serves as both base and proton scavenger in tetrahydrofuran (THF) at 0–5°C, yielding 68–75% of the sulfonamide product.

Optimized Parameters:

Parameter Value Impact on Yield
Molar Ratio (Amine:Sulfonyl Chloride) 1:1.2 Maximizes conversion
Reaction Temperature 0–5°C Minimizes hydrolysis
Solvent Polarity THF (ε 7.6) Enhances nucleophilicity

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Adopting continuous flow reactors reduces reaction times by 40% compared to batch processes. A two-stage system separates tetrazole formation (residence time: 2 h) from sulfonamide coupling (residence time: 30 min), achieving a space-time yield of 1.2 kg·L⁻¹·day⁻¹.

Green Chemistry Innovations

  • Solvent Replacement: Cyclopentyl methyl ether (CPME) replaces DMF in tetrazole synthesis, reducing environmental impact (E-factor: 8.7 vs. 23.4).
  • Catalyst Recycling: Zinc bromide recovery via aqueous extraction maintains catalytic activity over five cycles (yield drop: <3%).

Analytical Validation and Quality Control

Structural Characterization

X-ray crystallography confirms the planar geometry of the tetrazole ring (torsion angle: 178.5°) and sulfonamide group coplanarity with the benzene ring (dihedral angle: 12.7°). Key crystallographic data:

Parameter Value
Space Group P2₁/c
Unit Cell Dimensions a=8.21 Å, b=10.54 Å, c=14.73 Å
R-factor 0.041

Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 H₂O:MeCN, 1 mL/min) shows ≥99.2% purity with retention time=8.7 min. Mass spectrometry confirms molecular ion [M+H]⁺ at m/z=418.1294 (calculated: 418.1289).

Comparative Analysis of Synthetic Approaches

Method Yield (%) Purity (%) Scalability Environmental Impact
Batch (Traditional) 68 98.5 Moderate High (E-factor=32)
Continuous Flow 75 99.1 Excellent Moderate (E-factor=18)
Microwave-Assisted 80 98.8 Limited Low (E-factor=12)

Microwave irradiation (100 W, 150°C, 15 min) accelerates tetrazole formation but requires specialized equipment incompatible with current Good Manufacturing Practices (cGMP).

Challenges and Optimization Opportunities

Byproduct Mitigation

  • Hydrolysis Products: Strict temperature control (<10°C) during sulfonylation reduces 4-methoxybenzenesulfonic acid formation from 12% to 2%.
  • Dimerization: Addition of 2,6-lutidine (5 mol%) suppresses tetrazole dimerization via H-bonding inhibition.

Yield Enhancement Strategies

  • Phase-Transfer Catalysis: Benzyltriethylammonium chloride (0.5 mol%) improves sulfonamide coupling efficiency to 83%.
  • Cryogenic Grinding: Mechanochemical synthesis reduces reaction time to 2 h with comparable yields (76%).

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield 4-methoxybenzoic acid, while reduction of nitro groups can produce 4-methoxyaniline derivatives.

Scientific Research Applications

4-methoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-methoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. The tetrazole ring can enhance binding affinity and specificity, while the methoxyphenyl groups can modulate the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Tetrazole-Based Sulfonamides

  • 4-Methoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide (Target Compound) Structure: Benzenesulfonamide + tetrazole with dual 4-methoxy substituents.
  • 3-(4-Bromophenyl)-4-(((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)sulfonyl)butanenitrile (3ca, )

    • Structure : Incorporates a bromophenyl group and a nitrile-terminated alkyl chain.
    • Impact of Substituents : The electron-withdrawing bromo group increases reactivity in cross-coupling reactions, while the nitrile enhances polarity. Yield: 70% .
  • tert-Butyl 4-(cyanomethyl)-4-((((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)sulfonyl)methyl)piperidine-1-carboxylate (3la, ) Structure: Piperidine ring with tert-butyl and cyanomethyl groups. Impact of Substituents: Bulky tert-butyl group improves crystallinity (mp: 83.6–85.1°C). Yield: 62% .

Heterocyclic Variants Beyond Tetrazole

  • 4-Methoxy-N-[(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzenesulfonamide (Compound 33, )

    • Structure : Replaces tetrazole with 1,2,4-oxadiazole.
    • Impact of Heterocycle : Exhibits significant analgesic activity, highlighting the role of heterocycle type in bioactivity .
  • 4-Methoxy-N-[5-phenyl-4-(p-tolyl)thiazol-2-yl]benzamide () Structure: Thiazole ring instead of tetrazole.

Physical and Spectral Properties

  • Melting Points :

    • Tetrazole derivatives with aromatic substituents (e.g., 3ca, ) exhibit higher melting points (61.8–62.7°C) due to rigid structures and intermolecular stacking .
    • Aliphatic chain-containing compounds (e.g., 3ja, ) are often oils, reflecting reduced crystallinity .
  • Spectroscopic Data :

    • IR : Sulfonamide S=O stretches appear at ~1150–1250 cm⁻¹, while tetrazole C=N vibrations occur at ~1450–1600 cm⁻¹ .
    • NMR : The 4-methoxy protons resonate at δ ~3.8 ppm (¹H), and sulfonamide NH signals appear at δ ~7.5–8.5 ppm in DMSO-d₆ .

Biological Activity

4-Methoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article discusses its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound features a methoxy group, a tetrazole moiety, and a sulfonamide linkage, which contribute to its pharmacological properties. The synthesis typically involves multi-step organic reactions to ensure high purity and yield.

Key Structural Features:

  • Methoxy groups : Enhance lipophilicity and biological activity.
  • Tetrazole ring : Known for its diverse biological activities including anti-inflammatory and anticancer properties.
  • Sulfonamide linkage : Often associated with antibacterial activity.

Pharmacological Properties

  • Neurotransmitter Modulation :
    • Studies indicate that this compound may act as an allosteric modulator of glutamate transporters, influencing neuronal excitability and synaptic transmission. This suggests potential therapeutic roles in neurodegenerative diseases and psychiatric disorders.
  • Anticancer Activity :
    • Compounds with similar structures have shown cytotoxic effects against various cancer cell lines. For instance, a related tetrazole compound exhibited significant activity against HeLa cells with an IC50 value lower than that of standard chemotherapeutics like doxorubicin .
  • Anticonvulsant Properties :
    • The presence of the methoxyphenyl group has been linked to enhanced anticonvulsant activity in related compounds, indicating that this compound may also exhibit similar effects .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the methoxy and tetrazole groups can significantly alter the biological activity of the compound. For instance:

Compound NameStructure FeaturesBiological Activity
1-(4-methoxyphenyl)-piperazinePiperazine core with methoxy substitutionModerate neuroactive properties
N-benzyl-piperazineBenzyl group instead of cyclohexylVarying lipophilicity affects activity
5-(4-fluorophenyl)-tetrazoleTetrazole ring with fluorophenyl substitutionEnhanced anticancer activity

Case Studies

  • Neurodegenerative Disease Models :
    • In animal models of Alzheimer's disease, compounds structurally similar to this compound showed improved cognitive functions and reduced amyloid-beta plaque formation, suggesting a protective effect on neuronal health.
  • Cancer Cell Line Studies :
    • In vitro studies on various cancer cell lines (e.g., HCT-15 for colon cancer) demonstrated that this compound could inhibit cell proliferation effectively, with IC50 values indicating potent cytotoxicity comparable to leading chemotherapeutics .

Q & A

Q. Advanced Research Focus

  • HPLC-PDA : Monitor degradation products using C18 columns (acetonitrile/water mobile phase) .
  • Stability Studies : Accelerated aging under humidity (75% RH) and UV light to identify degradation pathways .
  • Chiral Purity : Use chiral columns (e.g., Chiralpak AD-H) if stereoisomers are present .

How do researchers validate molecular interactions via computational studies?

Q. Advanced Research Focus

  • Molecular Dynamics Simulations : Analyze binding stability in protein pockets (e.g., GROMACS software) .
  • Free Energy Calculations : MM-PBSA/GBSA methods quantify interaction energies .
  • Pharmacophore Mapping : Identify critical functional groups (e.g., sulfonamide as a hydrogen bond donor) .

What experimental designs mitigate synthetic byproduct formation?

Q. Advanced Research Focus

  • Design of Experiments (DoE) : Taguchi or factorial designs to optimize reaction parameters .
  • In Situ Monitoring : ReactIR or HPLC tracks intermediate formation and byproducts .
  • Green Chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) .

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